molecular formula C12H15N3 B6226904 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine CAS No. 1231738-66-1

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine

Cat. No. B6226904
CAS RN: 1231738-66-1
M. Wt: 201.3
InChI Key:
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Description

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine (DMPM) is a unique compound, which has been studied for its various applications in scientific research and development. It has been used in many areas, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain drugs, as well as to study the interaction of small molecules with proteins. It has also been used in the synthesis of various organic molecules, such as nucleosides and nucleotides. Additionally, 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine has been used in the synthesis of novel drugs and in drug design.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine is not yet fully understood. It is believed to interact with proteins in a non-covalent manner, and it is thought to bind to certain receptors in the body. It has been hypothesized that 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine may act as an agonist or antagonist for certain receptors, which could explain its various effects on the body.
Biochemical and Physiological Effects
1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antifungal effects. It has also been shown to have an effect on the metabolism of certain drugs, as well as the production of certain hormones. Additionally, 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine has been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine is also relatively insoluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a variety of potential future directions for research involving 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine. One potential direction is to further investigate its mechanism of action, as well as its effects on the body. Additionally, further research could be done to explore its potential applications in drug design and organic synthesis. Additionally, further research could be done to explore its potential use in the treatment of certain diseases, such as cancer and diabetes. Finally, further research could be done to explore its potential use in the development of novel drugs and drug delivery systems.

Synthesis Methods

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine can be synthesized through a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. This method is advantageous because it is simple, efficient, and can be carried out under mild conditions. Other methods, such as the Grignard reaction and the Wittig reaction, have also been used to synthesize 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reduced to 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester hydrazide, which is subsequently reacted with formaldehyde to form the target compound.", "Starting Materials": [ "2,5-dimethylphenylhydrazine", "ethyl acetoacetate", "formaldehyde" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base to form 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reduction of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester to 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester hydrazide using a reducing agent such as sodium borohydride.", "Step 3: Reaction of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester hydrazide with formaldehyde in the presence of a base to form the target compound 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine." ] }

CAS RN

1231738-66-1

Product Name

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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